molecular formula C13H11NO2 B7904126 4-Amino-phenol 1-benzoate

4-Amino-phenol 1-benzoate

Cat. No.: B7904126
M. Wt: 213.23 g/mol
InChI Key: OFZBREYRUUQJQG-UHFFFAOYSA-N
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Description

4-Amino-phenol 1-benzoate, also known as 4-aminophenyl benzoate, is an organic compound with the molecular formula C13H11NO2. It is a derivative of phenol and benzoic acid, characterized by the presence of an amino group at the para position of the phenol ring and a benzoate ester group. This compound is typically a dark brown solid and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-phenol 1-benzoate can be synthesized through the esterification of 4-aminophenol with benzoic acid or its derivatives. One common method involves the reaction of 4-aminophenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-phenol 1-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-phenol 1-benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and coatings

Mechanism of Action

The mechanism of action of 4-Amino-phenol 1-benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoate ester group can participate in hydrophobic interactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Amino-phenol 1-benzoate is unique due to the presence of both an amino group and a benzoate ester group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

(4-aminophenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZBREYRUUQJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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